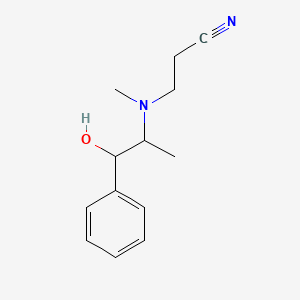

Cephedrine

Description

Structure

3D Structure

Properties

CAS No. |

67055-59-8 |

|---|---|

Molecular Formula |

C13H18N2O |

Molecular Weight |

218.29 g/mol |

IUPAC Name |

3-[(1-hydroxy-1-phenylpropan-2-yl)-methylamino]propanenitrile |

InChI |

InChI=1S/C13H18N2O/c1-11(15(2)10-6-9-14)13(16)12-7-4-3-5-8-12/h3-5,7-8,11,13,16H,6,10H2,1-2H3 |

InChI Key |

ANQHQOKTEJIOOQ-UHFFFAOYSA-N |

SMILES |

CC(C(C1=CC=CC=C1)O)N(C)CCC#N |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N(C)CCC#N |

Synonyms |

1-phenyl-2-(methyl-(beta-cyanoethyl)-amino) propanol-1 cephedrine |

Origin of Product |

United States |

Foundational & Exploratory

What is the mechanism of action of ephedrine?

An In-depth Technical Guide to the Mechanism of Action of Ephedrine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ephedrine is a sympathomimetic amine derived from the Ephedra plant, with a long history of medicinal use. Its complex pharmacological profile arises from a dual mechanism of action, involving both direct and indirect stimulation of the adrenergic system. This technical guide provides a comprehensive overview of ephedrine's molecular interactions, delineating its primary role as an indirect agonist through the release of norepinephrine and its secondary, weaker role as a direct agonist at adrenergic receptors. We will explore its effects on monoamine transporters, receptor binding affinities, and central nervous system activity. This document consolidates key quantitative data into structured tables, presents detailed protocols for seminal experiments used to elucidate its mechanism, and provides visual representations of its action pathways and experimental workflows.

Core Mechanism of Action: A Dual-Acting Sympathomimetic

Ephedrine's physiological effects, which include increased heart rate, blood pressure, and bronchodilation, are primarily mediated by its interaction with the sympathetic nervous system.[1] Its mechanism is multifaceted and can be categorized into two main pathways: indirect and direct agonism.

Indirect Adrenergic Agonism: The Principal Pathway

The predominant mechanism of action for ephedrine is the indirect stimulation of adrenergic receptors.[2] This is achieved by increasing the concentration of norepinephrine (NE) in the synaptic cleft through several coordinated actions:

-

Norepinephrine Release: Ephedrine is a potent substrate for the norepinephrine transporter (NET).[3][4] It is taken up into the presynaptic neuron, where it disrupts the vesicular monoamine transporter 2 (VMAT2), leading to the displacement of NE from storage vesicles into the cytoplasm.[1] This cytoplasmic NE is then transported out of the neuron and into the synapse via reverse transport through NET.

-

Reuptake Inhibition: By competing for the NET, ephedrine also weakly inhibits the reuptake of norepinephrine from the synapse back into the presynaptic neuron, prolonging its duration of action.[3]

This substantial increase in synaptic norepinephrine leads to the robust activation of postsynaptic α- and β-adrenergic receptors, driving the majority of ephedrine's clinical effects.[5]

Direct Adrenergic Agonism: A Controversial and Weaker Component

Ephedrine can also exert effects through direct binding to adrenergic receptors, though this action is considered significantly weaker than its indirect effects.[1][3] Studies characterizing its binding affinity have shown that it has a very low affinity for α₁- and β-adrenergic receptors.[3] Interestingly, some research suggests that at α₂-adrenergic receptors, ephedrine may act as a weak antagonist rather than an agonist.[3] The direct agonist activity is therefore considered a minor contributor to its overall pharmacological profile.

Central Nervous System (CNS) Effects

Due to its lipophilicity, ephedrine crosses the blood-brain barrier and exerts stimulant effects on the CNS.[6] Its mechanism within the CNS mirrors its peripheral action, primarily involving the release of norepinephrine. Additionally, ephedrine has a non-negligible affinity for the dopamine transporter (DAT), leading to an increase in extracellular dopamine, although this effect is significantly less pronounced than that of amphetamines.[4][6] It also causes the release of serotonin.[4] These central actions contribute to side effects such as insomnia, anxiety, and restlessness.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define ephedrine's interaction with monoamine transporters and adrenergic receptors.

Table 1: Affinity of Ephedrine for Monoamine Transporters

| Transporter | Parameter | Value | Reference(s) |

| Norepinephrine Transporter (NET) | EC₅₀ (Release) | ~50 nM | [3] |

| Dopamine Transporter (DAT) | EC₅₀ (Release) | >500 nM | [3] |

EC₅₀ (Median Effective Concentration) represents the concentration required to elicit 50% of the maximal response, in this case, neurotransmitter release.

Table 2: Binding Affinity of Ephedrine for Adrenergic Receptors

| Receptor Subtype | Parameter | Value | Comment | Reference(s) |

| α₂-Adrenergic Receptors | Kᵢ | 1 - 10 µM | Weak affinity; may act as an antagonist. | [3] |

| α₁-Adrenergic Receptors | Kᵢ | >10 µM | No significant activity. | [3] |

| β-Adrenergic Receptors | Kᵢ | >10 µM | No significant activity. | [3] |

Kᵢ (Inhibition Constant) represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. A higher Kᵢ value indicates lower binding affinity.

Key Experimental Protocols

The dual mechanism of ephedrine has been elucidated through several key experimental paradigms. The detailed methodologies for these experiments are provided below.

Protocol 1: Distinguishing Direct vs. Indirect Action via Chemical Sympathectomy

This experiment uses 6-hydroxydopamine (6-OHDA) to selectively destroy sympathetic nerve terminals. By comparing the physiological response to ephedrine before and after 6-OHDA treatment, the contribution of indirect (norepinephrine release) versus direct receptor stimulation can be determined. A loss of response after treatment indicates an indirect mechanism.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (250-300g).

-

Pre-Treatment Phase (Baseline Measurement):

-

Anesthetize the rat and measure the baseline pressor (blood pressure) response to an intravenous (IV) bolus of ephedrine (e.g., 1 mg/kg).

-

Measure the pressor response to a direct-acting agonist like norepinephrine (e.g., 1 µg/kg) as a positive control.

-

-

Chemical Sympathectomy:

-

Post-Treatment Phase (Response Measurement):

-

Re-anesthetize the sympathectomized rat.

-

Re-administer the same doses of ephedrine and norepinephrine.

-

-

Data Analysis:

-

Compare the magnitude of the pressor response to ephedrine before and after 6-OHDA treatment. A significant attenuation or abolition of the response post-treatment confirms an indirect mechanism of action.

-

The response to norepinephrine should remain intact or be potentiated, confirming the viability of the postsynaptic receptors.

-

Protocol 2: Radioligand Competition Binding Assay for Receptor Affinity (Kᵢ)

This in vitro assay quantifies the affinity of ephedrine for specific adrenergic receptor subtypes by measuring its ability to compete with a radiolabeled ligand that has high, known affinity for the receptor.[2][9]

Methodology:

-

Receptor Preparation:

-

Prepare cell membrane homogenates from a cell line stably expressing a single human adrenergic receptor subtype (e.g., α₂ₐ, β₂) or from tissue known to be rich in the target receptor (e.g., rat cerebral cortex).[10]

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

-

-

Assay Setup (in 96-well plates):

-

Total Binding Wells: Add membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]prazosin for α₁, [³H]rauwolscine for α₂, [¹²⁵I]iodocyanopindolol for β), and assay buffer.

-

Non-Specific Binding (NSB) Wells: Add the same components as total binding wells, plus a high concentration of an unlabeled, high-affinity antagonist (e.g., phentolamine for α, propranolol for β) to saturate the receptors.

-

Competition Wells: Add membrane preparation, radioligand, and increasing concentrations of unlabeled ephedrine (typically spanning 6-8 log units).

-

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

-

Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Count the radioactivity (disintegrations per minute) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of ephedrine.

-

Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ (the concentration of ephedrine that inhibits 50% of specific radioligand binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Visualizing the Mechanism and Methodologies

Diagram 1: Signaling Pathway of Ephedrine at the Noradrenergic Synapse

Caption: Ephedrine's primary indirect and secondary direct mechanisms of action.

Diagram 2: Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining ephedrine's receptor binding affinity.

Diagram 3: Logical Relationship of Ephedrine's Actions

Caption: Logical flow from administration to physiological effect.

Conclusion

The mechanism of action of ephedrine is a classic example of a mixed-acting sympathomimetic agent. While it possesses the chemical structure to interact directly with adrenergic receptors, quantitative binding and functional studies have demonstrated that this is a low-affinity interaction. Its pharmacological and clinical effects are overwhelmingly driven by its indirect action as a potent norepinephrine-releasing agent, stemming from its high affinity for the norepinephrine transporter. Understanding this primary indirect mechanism is critical for drug development professionals in predicting its efficacy, side-effect profile, potential for tachyphylaxis due to neurotransmitter depletion, and drug-drug interactions, particularly with other agents that affect monoamine transport or metabolism. The experimental protocols detailed herein provide a robust framework for the continued investigation of sympathomimetic compounds.

References

- 1. Ephedrine | C10H15NO | CID 9294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro characterization of ephedrine-related stereoisomers at biogenic amine transporters and the receptorome reveals selective actions as norepinephrine transporter substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ephedrine Decreases Vesicular Monoamine Transporter-2 Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ephedrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. Frontiers | Clinical and Immune Responses of Peripheral Chemical Sympathectomy in Enterovirus 71 Infection [frontiersin.org]

- 8. A comparison of the effects of chemical sympathectomy by 6-hydroxydopamine in newborn and adult rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 10. giffordbioscience.com [giffordbioscience.com]

Ephedrine's Effects on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ephedrine, a sympathomimetic amine derived from the Ephedra plant, exerts significant and complex effects on the central nervous system (CNS). This technical guide provides an in-depth analysis of the neuropharmacological actions of ephedrine, with a focus on its molecular mechanisms, receptor interactions, and downstream signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of ephedrine's CNS effects. The information presented herein is compiled from preclinical and clinical research, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key neural processes.

Introduction

Ephedrine has a long history of medicinal use, primarily for its bronchodilatory and decongestant properties. However, its ability to cross the blood-brain barrier and act as a CNS stimulant has also led to its use and misuse for performance enhancement and as a precursor for illicit drug synthesis.[1] A thorough understanding of its neuropharmacology is crucial for the development of novel therapeutics and for comprehending its potential for abuse and neurotoxicity.

This guide will systematically explore the multifaceted interactions of ephedrine within the CNS, including its direct and indirect actions on adrenergic and dopaminergic systems. We will present quantitative data on its binding affinities and functional potencies, detail the experimental protocols used to obtain this data, and provide visual diagrams of the key signaling cascades it initiates.

Mechanism of Action in the Central Nervous System

Ephedrine's effects on the CNS are primarily mediated through its influence on monoamine neurotransmitter systems, particularly norepinephrine (NE) and dopamine (DA). Its mechanism is twofold, involving both direct and indirect actions.[2]

-

Indirect Sympathomimetic Action: The principal mechanism of ephedrine's CNS stimulation is its ability to act as a releasing agent for norepinephrine and, to a lesser extent, dopamine.[2][3] It is a substrate for the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to competitive inhibition of neurotransmitter reuptake and promoting their reverse transport into the synaptic cleft.[2][4]

-

Direct Adrenergic Receptor Agonism: Ephedrine also exhibits direct agonist activity at adrenergic receptors, though with lower affinity compared to endogenous catecholamines.[5] It has been shown to be an agonist at β-adrenergic receptors, contributing to its downstream signaling effects.[5] Its interaction with α-adrenergic receptors is more complex, with some studies suggesting weak antagonist activity.[6]

Quantitative Pharmacological Data

The following tables summarize the quantitative data on ephedrine's interactions with key CNS targets. These values are essential for understanding the dose-dependent effects and the relative contribution of different mechanisms to its overall pharmacological profile.

Table 1: Receptor and Transporter Binding Affinities (Ki) and Functional Potencies (EC50) of Ephedrine

| Target | Parameter | Value (µM) | Species | Reference |

| α2-Adrenergic Receptor | Ki | 1-10 | Human | [2] |

| 5-HT7 Receptor | Ki | 1-10 | Human | [2] |

| β1-Adrenergic Receptor (1R,2S-ephedrine) | EC50 | 0.5 | Human | [5] |

| β2-Adrenergic Receptor (1R,2S-ephedrine) | EC50 | 0.36 | Human | [5] |

| β3-Adrenergic Receptor (1R,2S-ephedrine) | EC50 | 45 | Human | [5] |

| Norepinephrine Transporter (NET) | EC50 | ~0.05 | Not Specified | [2] |

| Dopamine Transporter (DAT) | EC50 | >1 | Not Specified | [2] |

Table 2: In Vivo Effects of Ephedrine on CNS Function

| Experimental Model | Parameter | Dose | Effect | Species | Reference |

| Locomotor Activity | Spontaneous Locomotion | 50 mg/kg | Significant Increase | Rat | [1] |

| Neurotransmitter Levels (Striatum) | Dopamine Reduction (7 days post-treatment) | 4 x 25 mg/kg | 26% Decrease | Rat | [3] |

Detailed Experimental Protocols

This section provides an overview of the methodologies used to generate the quantitative data presented above. These protocols are foundational for researchers aiming to replicate or expand upon these findings.

Radioligand Binding Assay for Adrenergic Receptor Affinity

This protocol outlines the steps to determine the binding affinity (Ki) of ephedrine for adrenergic receptors using a competitive radioligand binding assay.

Objective: To quantify the affinity of ephedrine for α and β-adrenergic receptors.

Materials:

-

Membrane preparations from cells expressing the adrenergic receptor subtype of interest (e.g., CHO or HEK293 cells).

-

Radioligand specific for the receptor subtype (e.g., [3H]-prazosin for α1, [3H]-rauwolscine for α2, [125I]-iodocyanopindolol for β).

-

Unlabeled ephedrine.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to triplicate wells:

-

Total Binding: Membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-labeled competing ligand (e.g., phentolamine for α-receptors, propranolol for β-receptors).

-

Competition: Membrane preparation, radioligand, and varying concentrations of ephedrine.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[7]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of ephedrine. Determine the IC50 value (the concentration of ephedrine that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Neurotransmitter Release

This protocol describes the use of in vivo microdialysis to measure ephedrine-induced changes in extracellular dopamine and norepinephrine levels in the rat brain.

Objective: To quantify the in vivo release of dopamine and norepinephrine in a specific brain region (e.g., nucleus accumbens or striatum) following systemic administration of ephedrine.

Materials:

-

Adult male rats.

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Microinfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

Ephedrine solution for injection.

-

Fraction collector.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens). Allow the animal to recover for several days.

-

Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant, slow flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: After an equilibration period (e.g., 1-2 hours), begin collecting dialysate samples at regular intervals (e.g., every 20 minutes) to establish baseline neurotransmitter levels.

-

Ephedrine Administration: Administer ephedrine systemically (e.g., via intraperitoneal injection) at the desired dose.

-

Post-Injection Collection: Continue collecting dialysate samples for a specified period (e.g., 2-3 hours) to monitor changes in neurotransmitter concentrations.

-

Sample Analysis: Analyze the collected dialysate samples for dopamine and norepinephrine content using an HPLC-ED system.

-

Data Analysis: Express the neurotransmitter concentrations in each sample as a percentage of the average baseline concentration. Plot the mean percentage change over time to visualize the effect of ephedrine on neurotransmitter release.

Locomotor Activity Assessment

This protocol details the methodology for assessing the stimulant effects of ephedrine on locomotor activity in rodents.

Objective: To quantify the dose-dependent effects of ephedrine on spontaneous locomotor activity.

Materials:

-

Adult male rats or mice.

-

Locomotor activity chambers equipped with infrared beams or video tracking software.

-

Ephedrine solutions for injection.

-

Saline (vehicle control).

Procedure:

-

Habituation: Place the animals individually into the locomotor activity chambers and allow them to habituate to the novel environment for a set period (e.g., 30-60 minutes).

-

Drug Administration: Following habituation, administer either saline (control) or a specific dose of ephedrine to each animal.

-

Data Recording: Immediately after injection, place the animals back into the activity chambers and record their locomotor activity for a predetermined duration (e.g., 60-120 minutes). Locomotor activity can be quantified as the number of infrared beam breaks or the total distance traveled as measured by video tracking software.

-

Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5 or 10 minutes) to observe the time course of ephedrine's effects. Compare the total activity counts or distance traveled between the different dose groups and the control group using appropriate statistical analysis (e.g., ANOVA).

Signaling Pathways and Visualizations

Ephedrine's interaction with adrenergic receptors, particularly β-adrenergic receptors, initiates a cascade of intracellular signaling events. The following diagrams, generated using the DOT language, visualize these pathways.

Ephedrine-Induced Norepinephrine and Dopamine Release

This diagram illustrates the indirect sympathomimetic action of ephedrine, leading to the release of norepinephrine and dopamine from presynaptic terminals.

β-Adrenergic Receptor Signaling Cascade

This diagram details the downstream signaling pathway activated by ephedrine's agonism at β-adrenergic receptors, leading to the phosphorylation of DARPP-32.

Experimental Workflow for Radioligand Binding Assay

This diagram outlines the logical flow of a radioligand binding assay to determine the affinity of a compound for a specific receptor.

Conclusion

Ephedrine's effects on the central nervous system are a result of its complex interplay with multiple neurotransmitter systems. Its primary mechanism of action is the indirect stimulation of adrenergic and dopaminergic signaling through the release of norepinephrine and dopamine.[2] Additionally, it exhibits direct agonist activity at β-adrenergic receptors, initiating downstream signaling cascades.[5] The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers to further investigate the neuropharmacology of ephedrine. A deeper understanding of these mechanisms is paramount for the development of safer therapeutic agents that harness its beneficial properties while mitigating its potential for abuse and adverse CNS effects. Future research should focus on elucidating the precise binding kinetics of ephedrine at its various targets and further quantifying its effects on neurotransmitter dynamics in different brain regions under various physiological and pathological conditions.

References

- 1. The effect on ephedrine prodrugs on locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ephedrine Decreases Vesicular Monoamine Transporter-2 Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dose–Response Analysis of Locomotor Activity and Stereotypy in Dopamine D3 Receptor Mutant Mice Following Acute Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct effects of ephedrine isomers on human beta-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological effects of ephedrine alkaloids on human alpha(1)- and alpha(2)-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Elucidation of Ephedrine from Ephedra sinica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, discovery, and scientific elucidation of ephedrine from its natural source, Ephedra sinica (Ma Huang). It details the traditional use of the plant in Chinese medicine, the pivotal isolation of its active alkaloid, and the subsequent pharmacological investigations that unveiled its mechanism of action. This document includes a compilation of quantitative data, detailed experimental methodologies based on historical accounts, and visualizations of key pathways and workflows to serve as a valuable resource for researchers in pharmacology, natural product chemistry, and drug development.

Introduction: From Traditional Medicine to Modern Pharmacology

Ephedra sinica, known in traditional Chinese medicine as Ma Huang, has been utilized for centuries to treat a variety of ailments, most notably respiratory conditions such as asthma, bronchitis, and nasal congestion.[1][2] The earliest documented use of Ma Huang can be traced back to ancient Chinese medical texts, where it was prescribed for its diaphoretic (sweat-inducing) and bronchodilatory effects.[3][4] The plant's therapeutic properties were attributed to its ability to "release the exterior" and "dispel wind-cold," in the parlance of traditional Chinese medicine.[2] It was this long history of effective medicinal use that eventually captured the attention of modern scientists, setting the stage for the discovery of its potent active principle, ephedrine.

The Isolation and Discovery of Ephedrine

The journey to isolate the active compound from Ephedra sinica was a significant milestone in pharmacology and natural product chemistry. This section details the key scientific contributions that led to the discovery and characterization of ephedrine.

Initial Isolation by Nagai Nagayoshi (1885)

-

Objective: To isolate the primary alkaloid from the dried stems of Ephedra sinica.

-

Apparatus:

-

Grinding mill

-

Extraction vessel (e.g., percolator or large flask)

-

Filtration apparatus

-

Separatory funnel

-

Distillation apparatus

-

Crystallization dishes

-

-

Reagents:

-

Dried stems of Ephedra sinica

-

A suitable solvent for extraction (e.g., ethanol or methanol)

-

An alkaline solution (e.g., ammonia, sodium carbonate, or calcium hydroxide)

-

An immiscible organic solvent (e.g., chloroform or diethyl ether)

-

Acidified water (e.g., with hydrochloric or sulfuric acid)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

-

Procedure:

-

Maceration/Percolation: The dried stems of Ephedra sinica were likely ground into a coarse powder. This powder would then be subjected to extraction with a solvent, such as ethanol, to dissolve the alkaloids and other plant constituents.

-

Basification and Extraction: The resulting alcoholic extract would be concentrated, and an alkaline solution, such as ammonia, would be added. This step is crucial as it converts the alkaloid salts present in the plant into their free base form, which is more soluble in organic solvents.

-

Liquid-Liquid Extraction: The basified aqueous mixture would then be repeatedly extracted with an immiscible organic solvent like chloroform. The ephedrine free base would partition into the organic layer, leaving behind many water-soluble impurities.

-

Acidification and Back-Extraction: The chloroform extract containing the ephedrine would then be shaken with acidified water. This would convert the ephedrine free base back into its salt form, causing it to move into the aqueous layer and allowing for further purification from other organic-soluble compounds.

-

Re-Basification and Final Extraction: The acidic aqueous solution would be made alkaline again with ammonia, and the ephedrine free base would be re-extracted into a fresh portion of chloroform.

-

Drying and Crystallization: The final chloroform extract would be dried over an anhydrous salt and the solvent evaporated to yield a crude crystalline residue of ephedrine. Further purification could be achieved through recrystallization.

-

Rediscovery and Pharmacological Investigation by Chen and Schmidt (1920s)

Although Nagai had isolated ephedrine, its pharmacological potential remained largely unexplored in Western medicine. In the early 1920s, K.K. Chen and Carl F. Schmidt at the Peking Union Medical College reinvestigated Ma Huang.[1][3] Their work not only confirmed the presence of ephedrine but also systematically characterized its physiological effects, bringing it to the forefront of modern therapeutics.

Chen and Schmidt conducted a series of experiments on anesthetized dogs to elucidate the pharmacological actions of ephedrine. Their general methodology involved the following steps:

-

Objective: To determine the physiological effects of ephedrine on the cardiovascular and respiratory systems.

-

Experimental Model: Anesthetized dogs.

-

Procedure:

-

Anesthesia: Dogs were anesthetized, likely with a barbiturate, to permit surgical procedures and prevent distress.

-

Cannulation: The carotid artery was cannulated and connected to a kymograph to record blood pressure. The trachea was also cannulated to monitor respiration.

-

Drug Administration: A solution of ephedrine hydrochloride was administered intravenously.

-

Physiological Monitoring: Changes in blood pressure, heart rate, and respiration were recorded before, during, and after the administration of ephedrine.

-

Organ-Specific Effects: In some experiments, oncometers were placed on organs like the kidneys to measure changes in volume, providing an indication of vasoconstriction or vasodilation.[5]

-

Their key findings were that ephedrine produced a sustained increase in blood pressure, stimulated the heart, and caused bronchodilation.[5] Importantly, they noted that ephedrine was effective when administered orally and had a longer duration of action than adrenaline (epinephrine).[5]

Quantitative Analysis of Alkaloids in Ephedra sinica

The concentration of ephedrine and its related alkaloids in Ephedra sinica can vary depending on the species, geographical location, and time of harvest. Modern analytical techniques have allowed for precise quantification of these compounds.

| Alkaloid | Typical Concentration Range in Ephedra sinica (% of dry weight) |

| Ephedrine | 0.5 - 2.5% |

| Pseudoephedrine | 0.1 - 1.2% |

| Norephedrine | 0.1 - 0.5% |

| Norpseudoephedrine | 0.1 - 0.3% |

| Methylephedrine | 0.05 - 0.2% |

| Methylpseudoephedrine | 0.05 - 0.2% |

Pharmacological Mechanism of Action

Ephedrine exerts its effects by acting as a sympathomimetic amine, meaning it mimics the effects of stimulating the sympathetic nervous system. Its mechanism is twofold:

-

Direct Agonism: Ephedrine can directly bind to and activate adrenergic receptors, though with a lower affinity than endogenous catecholamines like norepinephrine.[6]

-

Indirect Agonism: The primary mechanism of action is the indirect stimulation of adrenergic receptors by promoting the release of norepinephrine from sympathetic nerve terminals.[6][7] Ephedrine is taken up into the presynaptic neuron and displaces norepinephrine from storage vesicles, leading to an increased concentration of norepinephrine in the synaptic cleft.

Adrenergic Receptor Signaling Pathways

Ephedrine's physiological effects are mediated through its interaction with both α- and β-adrenergic receptors, which are G-protein coupled receptors.

-

α-Adrenergic Receptors:

-

α1 Receptors: Coupled to Gq proteins, their activation leads to the stimulation of phospholipase C, which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to smooth muscle contraction, such as vasoconstriction in blood vessels of the skin and mucous membranes.[8]

-

α2 Receptors: Coupled to Gi proteins, their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This can result in effects such as the inhibition of further norepinephrine release from presynaptic terminals (a negative feedback mechanism).[8]

-

-

β-Adrenergic Receptors:

-

β1 Receptors: Primarily located in the heart, these receptors are coupled to Gs proteins. Their activation stimulates adenylyl cyclase, increasing cAMP levels. This leads to the activation of protein kinase A (PKA), resulting in increased heart rate (chronotropy) and contractility (inotropy).[8][9]

-

β2 Receptors: Found in the smooth muscle of the bronchi and blood vessels of skeletal muscle, these receptors are also coupled to Gs proteins. Their activation leads to an increase in cAMP and subsequent smooth muscle relaxation, resulting in bronchodilation and vasodilation.[8][9]

-

β3 Receptors: Primarily located in adipose tissue, their activation stimulates lipolysis.[8]

-

Caption: Ephedrine's dual mechanism of action on adrenergic signaling pathways.

Synthesis of Ephedrine

While initially sourced from Ephedra, the demand for ephedrine led to the development of synthetic methods.

Historical Synthetic Approaches

Early synthetic routes aimed to replicate the natural product. One of the first successful syntheses was reported by Späth and Göhring. A common historical approach involved the following key steps:

-

Condensation: A propiophenone derivative is brominated to form α-bromopropiophenone.

-

Amination: The α-bromopropiophenone is then reacted with methylamine to introduce the amino group, forming α-(methylamino)propiophenone.

-

Reduction: The keto group of α-(methylamino)propiophenone is then reduced to a hydroxyl group, yielding a mixture of ephedrine and its diastereomer, pseudoephedrine.

Modern Biosynthetic and Chemical Synthesis

Modern production of ephedrine often utilizes a semi-synthetic approach that combines fermentation and chemical synthesis. A key intermediate, L-phenylacetylcarbinol (L-PAC), is produced by the fermentation of benzaldehyde and glucose using yeast (Saccharomyces cerevisiae). L-PAC is then subjected to reductive amination with methylamine to produce L-ephedrine.

Caption: Semi-synthetic production of L-ephedrine via fermentation and chemical synthesis.

Conclusion

The story of ephedrine from Ephedra sinica is a classic example of a drug's journey from a traditional herbal remedy to a well-characterized pharmaceutical agent. The pioneering work of Nagai Nagayoshi in its isolation, and Chen and Schmidt in its pharmacological elucidation, laid the foundation for its widespread clinical use. Understanding its dual mechanism of action as both a direct and indirect sympathomimetic agent is crucial for appreciating its therapeutic effects and potential side effects. The development of synthetic and semi-synthetic production methods has ensured a consistent and pure supply of this important compound. This guide has provided a technical overview of this history, offering valuable insights for professionals in the fields of pharmacology, medicinal chemistry, and drug development.

References

- 1. The history of Ephedra (ma-huang) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 3. Legendary Japanese Pharmaceutical Scholars | The Pharmaceutical Society of Japan [pharm.or.jp]

- 4. Adrenergic Receptors (Alpha & Beta) and Their Distribution | Pharmaguideline [pharmaguideline.com]

- 5. jocpr.com [jocpr.com]

- 6. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 7. doras.dcu.ie [doras.dcu.ie]

- 8. m.youtube.com [m.youtube.com]

- 9. Alpha & Beta Adrenergic Receptors | Overview & Difference - Lesson | Study.com [study.com]

The Stereochemistry of Ephedrine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ephedrine, a sympathomimetic amine derived from the Ephedra plant (Ma Huang), has a long history of use in traditional Chinese medicine and modern pharmaceuticals. Its physiological effects are intrinsically linked to its unique chemical structure, which features two chiral centers. This complexity gives rise to a fascinating array of stereoisomers, each with distinct physical, chemical, and pharmacological properties. This technical guide provides an in-depth exploration of the chemical structure and stereoisomers of ephedrine, offering valuable insights for researchers, scientists, and professionals involved in drug development.

Chemical Structure of Ephedrine

Ephedrine is a phenethylamine alkaloid with the chemical name (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol.[1] Its molecular formula is C10H15NO, and it has a molecular weight of 165.23 g/mol .[2][3][4] The structure consists of a phenyl group attached to a propanol backbone, with a methylamino group at the second carbon and a hydroxyl group at the first carbon.

The presence of two stereogenic centers at the C1 and C2 positions of the propane chain is a critical feature of the ephedrine molecule.[1][5] This chirality is the basis for the existence of four distinct stereoisomers.

Stereoisomers of Ephedrine

The two chiral centers in ephedrine (n=2) result in a total of 2^n = 4 possible stereoisomers.[5][6] These stereoisomers are grouped into two pairs of enantiomers, which are diastereomers of each other.[5][7]

The two main diastereomeric pairs are:

-

Ephedrine: The pair of enantiomers with the erythro configuration, where the phenyl and methyl groups are on opposite sides in a Fischer projection. The naturally occurring and most pharmacologically active form is (-)-ephedrine, which has the (1R,2S) configuration.[1] Its enantiomer is (+)-ephedrine, with the (1S,2R) configuration.

-

Pseudoephedrine: The pair of enantiomers with the threo configuration, where the phenyl and methyl groups are on the same side in a Fischer projection. The common decongestant, (+)-pseudoephedrine, has the (1S,2S) configuration. Its enantiomer is (-)-pseudoephedrine, with the (1R,2R) configuration.

The relationship between these stereoisomers can be visualized as follows:

References

- 1. Pharmacological effects of ephedrine alkaloids on human alpha(1)- and alpha(2)-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. digitalcommons.pace.edu [digitalcommons.pace.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. dea.gov [dea.gov]

The Pharmacokinetics and Bioavailability of Oral Ephedrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of orally administered ephedrine. The information is compiled from a review of scientific literature and is intended to serve as a resource for professionals in the fields of pharmacology, drug development, and clinical research.

Executive Summary

Ephedrine, a sympathomimetic amine, is readily and almost completely absorbed following oral administration. It exhibits a relatively long half-life and is primarily excreted unchanged in the urine. The pharmacokinetics of ephedrine can be influenced by urinary pH. This document details the absorption, distribution, metabolism, and excretion (ADME) profile of oral ephedrine, supported by quantitative data from various studies. Detailed experimental protocols and visual representations of the pharmacokinetic pathway and typical study workflows are also provided.

Pharmacokinetic Properties of Oral Ephedrine

The pharmacokinetic profile of ephedrine has been characterized in several studies involving healthy human subjects. The key parameters are summarized in the tables below.

Absorption and Bioavailability

Ephedrine is well-absorbed from the gastrointestinal tract.

Table 1: Bioavailability and Absorption of Oral Ephedrine

| Parameter | Value | Reference |

| Bioavailability | 88% - 90% | [1][2][3] |

| Time to Peak Plasma Concentration (Tmax) | 1 to 3 hours | [2][4][5] |

| Onset of Action | 15 to 60 minutes | [1][5] |

Distribution

Following absorption, ephedrine is distributed throughout the body.

Table 2: Distribution Characteristics of Ephedrine

| Parameter | Value | Reference |

| Volume of Distribution (Vd) | 215.6 L | [2] |

| Plasma Protein Binding | ~24-29% | [1] |

| Placental Transfer | Crosses the placental barrier | [2][3] |

| Breast Milk | Enters breast milk | [3] |

Metabolism

Ephedrine undergoes limited metabolism in the liver.

Table 3: Metabolites of Ephedrine

| Metabolite | Percentage of Oral Dose | Metabolic Pathway | Reference |

| Norephedrine (active) | 8% to 20% | N-demethylation | [1] |

| Benzoic Acid | 4% to 13% | Oxidative deamination | [1] |

| 1,2-dihydroxy-1-phenylpropane | Small fraction | - | [1] |

Excretion

The primary route of elimination for ephedrine and its metabolites is renal excretion.

Table 4: Elimination and Excretion of Ephedrine

| Parameter | Value | Reference |

| Elimination Half-Life (t½) | Approximately 6 hours | [1][2][6] |

| Unchanged Drug in Urine | 60% (range 53-79%) | [1] |

| pH-Dependent Excretion | Excretion is enhanced in acidic urine | [4] |

| Duration of Action | 2 to 4 hours | [1][5] |

Experimental Protocols

The following sections describe typical methodologies employed in pharmacokinetic studies of oral ephedrine.

Study Design

Pharmacokinetic studies of ephedrine are often conducted as randomized, crossover, or parallel-group trials in healthy adult volunteers. A washout period is typically included between treatments in crossover designs.

Dosing and Administration

A single oral dose of ephedrine (e.g., 25 mg or 50 mg) is commonly administered to subjects, often in a fasting state to minimize variability in absorption.

Sample Collection

Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24 hours). Plasma is separated by centrifugation and stored frozen until analysis. Urine samples are often collected over specified intervals to determine the extent of renal excretion.

Analytical Methods

Quantification of ephedrine and its metabolites in plasma and urine is typically performed using validated chromatographic methods coupled with mass spectrometry.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This method often involves extraction of the analytes from the biological matrix, followed by derivatization to improve chromatographic properties and detection sensitivity.[7]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific method for the simultaneous determination of ephedrine and its metabolites. It often involves a simpler sample preparation procedure, such as protein precipitation or solid-phase extraction.

Visualizations

Pharmacokinetic Pathway of Oral Ephedrine

The following diagram illustrates the journey of an oral dose of ephedrine through the body.

References

- 1. Ephedrine - Wikipedia [en.wikipedia.org]

- 2. Ephedrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mims.com [mims.com]

- 4. Ephedrine | C10H15NO | CID 9294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ephedrine Monograph for Professionals - Drugs.com [drugs.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Metabolites of ephedrines in human urine after administration of a single therapeutic dose - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Differences Between Ephedrine and Pseudoephedrine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ephedrine and pseudoephedrine, both sympathomimetic amines derived from the Ephedra plant, exhibit distinct pharmacological profiles despite their close structural relationship.[1] As diastereomers, their differing spatial arrangement of a single hydroxyl group profoundly influences their interaction with adrenergic receptors, resulting in varied clinical efficacy and side-effect profiles.[2] This technical guide provides a comprehensive examination of the core differences between ephedrine and pseudoephedrine, focusing on their stereochemistry, mechanisms of action, pharmacokinetics, pharmacodynamics, and clinical implications. Quantitative data are summarized for direct comparison, and key experimental methodologies for their differentiation and study are detailed.

Structural Differences: The Role of Stereochemistry

Ephedrine and pseudoephedrine are stereoisomers of 2-methylamino-1-phenyl-1-propanol, sharing the same molecular formula (C₁₀H₁₅NO) but differing in the three-dimensional arrangement of atoms.[3] The molecule contains two chiral centers, giving rise to four possible stereoisomers: (1R,2S)-ephedrine, (1S,2R)-ephedrine, (1S,2S)-pseudoephedrine, and (1R,2R)-pseudoephedrine.[4]

Ephedrine and pseudoephedrine are diastereomers of each other, meaning they are non-superimposable, non-mirror images.[2] This stereochemical difference is the fundamental basis for their distinct pharmacological activities.

Mechanism of Action: A Tale of Two Amines

Both ephedrine and pseudoephedrine are sympathomimetic agents, but they differ in their primary mechanisms of action. Ephedrine is considered a mixed-acting agent, while pseudoephedrine acts predominantly indirectly.[5]

-

Ephedrine: Exerts its effects through both direct and indirect actions.[6]

-

Pseudoephedrine: Primarily acts as an indirect sympathomimetic.[3][8]

This difference in mechanism contributes to their varying potencies and clinical effects. Ephedrine's mixed action results in broader and more potent effects on the cardiovascular and central nervous systems compared to pseudoephedrine.[4][9]

Pharmacodynamics: Receptor Selectivity and Potency

The stereochemistry of ephedrine and pseudoephedrine directly impacts their binding affinity and functional activity at adrenergic receptor subtypes.

-

α-Adrenergic Receptors: Pseudoephedrine is considered more selective for α-adrenergic receptors, which underlies its primary use as a nasal decongestant through vasoconstriction of nasal blood vessels.[4] Ephedrine also acts on α-receptors but has a more pronounced effect on β-receptors.[4]

-

β-Adrenergic Receptors: Ephedrine demonstrates a higher affinity and potency for β-adrenergic receptors compared to pseudoephedrine.[4] This is particularly evident at the β2-receptors in the bronchi, making ephedrine a more effective bronchodilator for conditions like asthma.[4][10] Studies have shown that the bronchodilatory effect of pseudoephedrine is less than half that of ephedrine.[10]

Data Presentation: Receptor Activity and Clinical Effects

| Parameter | Ephedrine | Pseudoephedrine | Reference |

| Primary Mechanism | Mixed-acting (Direct & Indirect) | Indirect-acting | [5] |

| Receptor Selectivity | Higher affinity for β-receptors | More selective for α-receptors | [4] |

| β1-AR Agonist Potency (EC50) | (1R,2S): 0.5 µM | (1S,2S): 309 µM | [11] |

| β2-AR Agonist Potency (EC50) | (1R,2S): 0.36 µM | (1S,2S): 10 µM | [11] |

| Dose for Diastolic BP >90 mmHg | 60-90 mg | 210-240 mg | [5][10] |

| Bronchodilation (vs. Ephedrine) | 100% | <50% | [10] |

| Primary Clinical Use | Bronchodilator, Pressor Agent | Nasal Decongestant | [1][4] |

| CNS Stimulation | More potent | Less potent | [4][9] |

Pharmacokinetics: Absorption, Metabolism, and Excretion

| Parameter | Ephedrine | Pseudoephedrine | Reference |

| Bioavailability | ~88% | ~100% | [8][12] |

| Onset of Action (Oral) | 15-60 minutes | ~30 minutes | [8][12] |

| Elimination Half-life | ~6 hours | 5.4 hours (urine pH dependent) | [8][12] |

| Metabolism | Largely unmetabolized. Minor N-demethylation to norephedrine (phenylpropanolamine). | Not extensively metabolized. Minor metabolite is norpseudoephedrine (cathine). | [12][13] |

| Excretion | Primarily renal (60% unchanged) | Primarily renal (~72.2% unchanged) | [12][13][14] |

Experimental Protocols

Analytical Differentiation: High-Performance Liquid Chromatography (HPLC)

Objective: To separate and identify ephedrine and pseudoephedrine in a sample.

Methodology:

-

Instrumentation: HPLC system with UV detector.

-

Mobile Phase: Isocratic mixture of 50 mM KH₂PO₄ and acetonitrile (94:6 v/v).[2][15]

-

Flow Rate: 1.0 mL/min.

-

Sample Preparation: Dissolve 20 mg of the sample in 1 mL of water. Inject a 50 µL aliquot.[2][15]

-

Expected Outcome: Baseline separation of ephedrine and pseudoephedrine peaks, allowing for their distinct identification and quantification based on retention time and peak area.

Functional Activity Assessment: Cell-Based Reporter Gene Assay

Objective: To determine the functional agonist/antagonist activity of ephedrine isomers at specific adrenergic receptor subtypes.

Methodology (based on β-AR assay):

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human β1-, β2-, or β3-adrenergic receptor.[11]

-

Reporter System: A luciferase reporter gene under the control of a cyclic AMP (cAMP) response element.

-

Procedure:

-

Culture the transfected CHO cells in appropriate media.

-

Plate cells in a multi-well plate and allow them to adhere.

-

Expose cells to varying concentrations of ephedrine or pseudoephedrine isomers. A known agonist like isoproterenol is used as a positive control.[11]

-

Incubate for a specified period to allow for receptor activation, downstream signaling (cAMP production), and reporter gene expression.

-

Lyse the cells and add a luciferase substrate.

-

Measure the resulting luminescence using a luminometer. The light output is proportional to the level of cAMP produced and thus to the activation of the adrenergic receptor.[11]

-

-

Data Analysis: Plot a dose-response curve to determine the EC50 (potency) and Emax (maximal response) for each isomer at each receptor subtype.[11]

Clinical and Regulatory Distinctions

The differences in pharmacological profiles translate directly to their clinical applications and regulatory control.

-

Clinical Applications:

-

Adverse Effects:

-

Ephedrine: Associated with a higher incidence of cardiovascular side effects (hypertension, tachycardia) and CNS stimulation (anxiety, insomnia, tremors).[4][5]

-

Pseudoephedrine: Can also cause nervousness, restlessness, and insomnia, but generally has weaker CNS and cardiovascular effects at therapeutic doses compared to ephedrine.[4][9]

-

-

Regulatory Status: Both ephedrine and pseudoephedrine are regulated due to their potential for misuse as precursors in the illicit synthesis of methamphetamine.[6][17] In many countries, including the United States, their sale is restricted to behind-the-counter, with quantity limits and identification requirements for purchase.[17][18]

Conclusion

The distinction between ephedrine and pseudoephedrine is a classic example of stereoisomerism dictating pharmacological function. While sharing a common molecular backbone, their diastereomeric relationship results in significant differences in receptor affinity, mechanism of action, and ultimately, clinical utility. Ephedrine's mixed-acting sympathomimetic profile with a preference for β-adrenergic receptors makes it a potent bronchodilator and pressor agent. In contrast, pseudoephedrine's indirect action and greater selectivity for α-adrenergic receptors establish its role as a widely used nasal decongestant. A thorough understanding of these fundamental differences is critical for drug development, clinical application, and regulatory oversight.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A controlled clinical trial on the cardiovascular effects of single doses of pseudoephedrine in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. File:Ephedrine pseudoephedrine isomers.svg - Wikimedia Commons [commons.wikimedia.org]

- 5. Comparison of the effects of D-(-)-ephedrine and L-(+)-pseudoephedrine on the cardiovascular and respiratory systems in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. Adrenergic neurotransmission | PPTX [slideshare.net]

- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. dreamstime.com [dreamstime.com]

- 11. Direct effects of ephedrine isomers on human beta-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ephedrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. akjournals.com [akjournals.com]

- 14. shutterstock.com [shutterstock.com]

- 15. Simple HPLC method for detection of trace ephedrine and pseudoephedrine in high-purity methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. tools.thermofisher.com [tools.thermofisher.com]

- 18. Comparison of the effects of D-(-)-ephedrine and L-(+)-pseudoephedrine on the cardiovascular and respiratory systems in man - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of Ephedrine in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ephedrine and its diastereomer pseudoephedrine are phenylpropylamine alkaloids renowned for their medicinal properties, primarily as sympathomimetic agents for bronchodilation and decongestion. These compounds are naturally synthesized in plants of the Ephedra genus. Despite their long history of use and relatively simple chemical structures, the complete elucidation of their biosynthetic pathway has been a complex endeavor, with key enzymatic steps only recently being characterized. This technical guide provides an in-depth overview of the current understanding of ephedrine biosynthesis in plants, focusing on the key enzymatic transformations, relevant quantitative data, and detailed experimental protocols for studying this pathway.

The Core Biosynthetic Pathways of Ephedrine

The biosynthesis of ephedrine in Ephedra species begins with the aromatic amino acid L-phenylalanine. From this precursor, two primary pathways have been proposed, diverging in the initial steps of forming the carbon skeleton.

The Thiamine-Dependent Pathway (Classical Pathway)

The historically proposed pathway involves the condensation of a benzaldehyde-related C6-C1 unit, derived from L-phenylalanine, with a C2 unit from pyruvate. This pathway is thought to proceed through the following key steps:

-

Formation of Benzoic Acid/Benzaldehyde: L-phenylalanine is first converted to trans-cinnamic acid by Phenylalanine Ammonia-Lyase (PAL) . Subsequent enzymatic steps, which can occur via β-oxidative or non-β-oxidative routes, lead to the formation of benzoic acid or benzaldehyde.[1]

-

Carboligation: A thiamine diphosphate (ThDP)-dependent carboligase is proposed to catalyze the condensation of the C6-C1 unit (such as benzoyl-CoA or benzaldehyde) with pyruvate to form 1-phenylpropane-1,2-dione.[1]

-

Transamination: A transaminase then converts 1-phenylpropane-1,2-dione to (S)-cathinone.

-

Reduction: (S)-cathinone undergoes stereospecific reduction by reductases to yield either (1R,2S)-norephedrine or (1S,2S)-norpseudoephedrine.

-

N-methylation: The final step is the N-methylation of norephedrine and norpseudoephedrine by an N-methyltransferase (NMT) to produce ephedrine and pseudoephedrine, respectively.[2]

The α-Oxoamine Synthase (AOS) Pathway (Alternative Pathway)

More recent evidence suggests an alternative, more direct pathway that bypasses the 1-phenylpropane-1,2-dione intermediate.[3][4] This pathway is initiated by a pyridoxal phosphate (PLP)-dependent enzyme.

-

Formation of Benzoyl-CoA: Similar to the classical pathway, L-phenylalanine is converted to benzoic acid, which is then activated to benzoyl-CoA.

-

Direct Formation of (S)-Cathinone: A putative α-oxoamine synthase (AOS) catalyzes the PLP-dependent carboligation of benzoyl-CoA and L-alanine in a single step to directly yield (S)-cathinone.[3][4] This reaction circumvents the need for a separate carboligase and transaminase for this initial condensation.

-

Reduction and N-methylation: The subsequent reduction and N-methylation steps are believed to be the same as in the classical pathway.

The following diagram illustrates the two proposed biosynthetic pathways for ephedrine.

Caption: Proposed biosynthetic pathways of ephedrine in plants.

Key Enzymes and Their Characteristics

Phenylalanine Ammonia-Lyase (PAL)

PAL is the first committed enzyme in the phenylpropanoid pathway, catalyzing the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. In Ephedra sinica, at least four isoforms of PAL (EsPAL1-4) have been identified.[5] The expression of these genes and the corresponding enzyme activity are higher in the roots compared to the aerial parts of the plant.[5]

α-Oxoamine Synthase (AOS)

The putative AOS is a key enzyme in the alternative pathway, responsible for the direct formation of (S)-cathinone. This enzyme is PLP-dependent and catalyzes a Claisen-like condensation between an acyl-CoA thioester (benzoyl-CoA) and an amino acid (L-alanine).[3][4] The presence of this enzymatic activity has been detected in lysates of various Ephedra species and Catha edulis.[3]

Reductases

Following the formation of (S)-cathinone, stereospecific reductases are responsible for producing the different diastereomers of norephedrine. (S)-cathinone reductase activities have been detected in E. sinica stems, which can reduce (S)-cathinone to both (1R,2S)-norephedrine and (1S,2S)-norpseudoephedrine in the presence of NADH.[6] The ratio of the diastereomers formed can vary between different accessions of the plant.[6]

N-methyltransferase (PaNMT)

The final step in ephedrine and pseudoephedrine biosynthesis is catalyzed by an N-methyltransferase. An N-methyltransferase from Ephedra sinica (PaNMT) has been isolated and characterized.[7] This enzyme catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the amino group of norephedrine and norpseudoephedrine.[7] PaNMT exhibits broad substrate specificity, accepting various phenylalkylamines.[7]

Quantitative Data on the Biosynthetic Pathway

Quantitative data on the ephedrine biosynthetic pathway is crucial for understanding its regulation and for metabolic engineering efforts. The following tables summarize available data on enzyme kinetics and alkaloid content.

Table 1: Kinetic Parameters of Key Enzymes in Ephedrine Biosynthesis

| Enzyme | Organism | Substrate | Km (mM) | Vmax | kcat (s-1) | kcat/Km (s-1M-1) | Reference |

| EsPAL1-4 | Ephedra sinica | L-Phenylalanine | ND | ND | ND | ND | [5] |

| PaNMT | Ephedra sinica | (±)-Norephedrine | 0.44 ± 0.04 | ND | 0.23 ± 0.01 | 520 | [8] |

| PaNMT | Ephedra sinica | (-)-Norpseudoephedrine | 0.98 ± 0.11 | ND | 0.28 ± 0.01 | 290 | [8] |

| PaNMT | Ephedra sinica | (±)-Cathinone | 0.17 ± 0.02 | ND | 0.28 ± 0.01 | 1650 | [8] |

| PaNMT | Ephedra sinica | SAM | 0.08 ± 0.01 | ND | ND | ND | [8] |

| ND: Not Determined in the provided search results. |

Table 2: Concentration of Ephedrine Alkaloids in Ephedra Species

| Species | Plant Part | Ephedrine (% dry weight) | Pseudoephedrine (% dry weight) | Total Alkaloids (% dry weight) | Reference |

| Ephedra intermedia | Aerial parts | 0.0514 - 0.0666 | 0.209 - 0.238 | ND | [9] |

| Ephedra species | ND | ND | ND | 1.0 - 2.0 | [10] |

| ND: Not Determined in the provided search results. |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the ephedrine biosynthetic pathway.

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This spectrophotometric assay measures the formation of trans-cinnamic acid from L-phenylalanine.

Materials and Reagents:

-

Extraction Buffer: 0.1 M Tris-HCl buffer (pH 8.8) containing 14 mM 2-mercaptoethanol and 3% (w/v) polyvinylpolypyrrolidone (PVPP).

-

Substrate Solution: 15 mM L-phenylalanine in 0.1 M Tris-HCl buffer (pH 8.8).

-

Stop Solution: 6 M HCl.

-

Plant tissue (e.g., roots, stems).

-

Mortar and pestle, or homogenizer.

-

Refrigerated centrifuge.

-

Spectrophotometer or microplate reader capable of measuring absorbance at 290 nm.

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh plant tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the substrate solution.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the enzyme extract.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the stop solution.

-

-

Measurement:

-

Measure the absorbance of the reaction mixture at 290 nm against a blank (reaction mixture without enzyme extract).

-

-

Calculation:

-

Calculate the amount of trans-cinnamic acid formed using its molar extinction coefficient (ε = 10,900 M-1cm-1 at 290 nm).

-

Express PAL activity as nmol of trans-cinnamic acid formed per minute per milligram of protein.

-

Caption: Workflow for the spectrophotometric PAL activity assay.

α-Oxoamine Synthase (AOS) Activity Assay

This assay is based on the detection of (S)-cathinone formation from benzoyl-CoA and L-alanine using HPLC-MS/MS.[3]

Materials and Reagents:

-

Reaction Buffer: e.g., Potassium phosphate buffer (pH 7.5).

-

Substrates: Benzoyl-CoA and L-alanine.

-

Cofactor: Pyridoxal 5'-phosphate (PLP).

-

Plant protein extract (lysate).

-

HPLC-MS/MS system.

Procedure:

-

Enzyme Preparation:

-

Prepare a crude protein extract from fresh plant tissue (e.g., young stems of Ephedra).

-

-

Enzyme Assay:

-

Set up a reaction mixture containing the reaction buffer, benzoyl-CoA, L-alanine, and PLP.

-

Add the plant protein extract to initiate the reaction.

-

Incubate the reaction at a suitable temperature (e.g., 30°C) for a specific time.

-

Terminate the reaction (e.g., by adding a solvent like methanol).

-

-

Analysis:

-

Centrifuge the terminated reaction to pellet proteins.

-

Analyze the supernatant by HPLC-MS/MS for the presence and quantification of (S)-cathinone.

-

Use an authentic (S)-cathinone standard for comparison and quantification.

-

N-methyltransferase (PaNMT) Activity Assay

This assay measures the formation of N-methylated products (ephedrine or pseudoephedrine) from their respective precursors.[7]

Materials and Reagents:

-

Assay Buffer: e.g., 100 mM Tris-HCl (pH 9.0).

-

Substrates: (1R,2S)-norephedrine or (1S,2S)-norpseudoephedrine.

-

Methyl Donor: S-adenosylmethionine (SAM).

-

Purified recombinant PaNMT or plant protein extract.

-

HPLC-MS/MS or GC-MS system.

Procedure:

-

Enzyme Assay:

-

Prepare a reaction mixture containing the assay buffer, the norephedrine substrate, and SAM.

-

Start the reaction by adding the enzyme.

-

Incubate at 37°C for a set time.

-

Stop the reaction (e.g., by adding a basic solution and extracting with an organic solvent).

-

-

Analysis:

-

Analyze the organic extract by HPLC-MS/MS or GC-MS to quantify the formation of ephedrine or pseudoephedrine.

-

Quantitative Analysis of Ephedrine Alkaloids by HPLC-MS/MS

This method allows for the sensitive and specific quantification of ephedrine and related alkaloids in plant extracts.

Materials and Reagents:

-

Extraction Solvent: e.g., Methanol/water (80:20, v/v).

-

Mobile Phase: e.g., A gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate.

-

LC Column: A suitable reversed-phase column (e.g., C18).

-

Internal Standard: A deuterated analog of one of the alkaloids (e.g., ephedrine-d3).

-

Plant material.

-

HPLC system coupled to a tandem mass spectrometer (MS/MS).

Procedure:

-

Sample Preparation:

-

Extract the alkaloids from the ground plant material using the extraction solvent (e.g., by sonication or shaking).

-

Centrifuge the extract and filter the supernatant.

-

Add a known amount of the internal standard to the extract.

-

-

HPLC-MS/MS Analysis:

-

Inject the prepared sample into the HPLC-MS/MS system.

-

Separate the alkaloids using the LC column and the specified mobile phase gradient.

-

Detect and quantify the alkaloids using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Create a calibration curve using standards of the alkaloids of interest to quantify their concentrations in the samples.

-

Caption: General workflow for quantitative analysis of ephedrine alkaloids.

Conclusion and Future Perspectives

The biosynthesis of ephedrine in plants is a complex process that is becoming clearer with modern molecular and analytical techniques. The identification of key enzymes like PAL and PaNMT, and the proposal of an alternative AOS-mediated pathway, have significantly advanced our understanding. However, several enzymes in the pathway, particularly the carboligase and transaminase in the classical pathway, and the specific reductases, remain to be fully characterized at the molecular level.

Future research should focus on:

-

The definitive identification and characterization of all enzymes in both proposed pathways.

-

In vitro reconstitution of the entire ephedrine biosynthetic pathway.

-

Elucidation of the regulatory mechanisms that control the flux through the pathway and the stereochemical outcome of the products.

-

Metabolic engineering of microorganisms or plants for the sustainable production of ephedrine and its analogs.

This technical guide provides a comprehensive overview of the current knowledge, which will be a valuable resource for researchers and professionals working on the biosynthesis, production, and development of ephedrine and related compounds.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis of Ephedrine Initiated by Pyridoxal Phosphate‐Dependent Formation of Cathinone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of Ephedrine Initiated by Pyridoxal Phosphate-Dependent Formation of Cathinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular characterization of the phenylalanine ammonia-lyase from Ephedra sinica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Composition and stereochemistry of ephedrine alkaloids accumulation in Ephedra sinica Stapf - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An N-methyltransferase from Ephedra sinica catalyzing the formation of ephedrine and pseudoephedrine enables microbial phenylalkylamine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Preliminary Phytochemical Screening, Quantitative Analysis of Alkaloids, and Antioxidant Activity of Crude Plant Extracts from Ephedra intermedia Indigenous to Balochistan - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ephedrine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

Ephedrine's Role as a Sympathomimetic Amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ephedrine, a naturally occurring sympathomimetic amine, has a long history of medicinal use primarily for its bronchodilatory and pressor effects. Its complex pharmacological profile, characterized by both direct and indirect actions on the adrenergic system, makes it a subject of continued interest in pharmacological research. This technical guide provides an in-depth exploration of ephedrine's core mechanisms of action, its interaction with adrenergic receptors, the downstream signaling pathways it modulates, and its physiological consequences. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of its molecular interactions to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Ephedrine is a phenethylamine alkaloid originally isolated from plants of the Ephedra genus.[1] Structurally similar to the endogenous catecholamines norepinephrine and epinephrine, it exerts its effects by mimicking the actions of the sympathetic nervous system.[1] Its clinical applications have included the treatment of asthma, nasal congestion, and hypotension, although its use has been supplanted in many cases by more selective agents.[1][2] The multifaceted mechanism of ephedrine, involving both direct receptor agonism/antagonism and indirect neurotransmitter release, presents a unique case study in sympathomimetic pharmacology.[1][3] This guide will dissect these mechanisms, providing the detailed technical information required for advanced research and development.

Mechanism of Action

Ephedrine's sympathomimetic effects are a composite of two primary mechanisms:

-

Indirect Action: The principal mechanism of ephedrine is the indirect release of norepinephrine from presynaptic sympathetic neurons.[3] It acts as a substrate for the norepinephrine transporter (NET), leading to competitive inhibition of norepinephrine reuptake and promoting its reverse transport into the synaptic cleft.[3] This elevation of synaptic norepinephrine is the major contributor to ephedrine's pressor and cardiac effects.

-

Direct Action: Ephedrine also interacts directly with adrenergic receptors, albeit with a complex and debated profile. It exhibits agonist activity at β-adrenergic receptors and has been shown to act as an antagonist at α-adrenergic receptors.[3][4]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on ephedrine's interaction with adrenergic receptors and its physiological effects.

Table 1: Adrenergic Receptor Binding and Functional Potency of Ephedrine

| Receptor Subtype | Ligand/Action | Parameter | Value (µM) | Species | Reference |

| α1-Adrenergic | (-)-Ephedrine (Antagonist) | Ki | Not Reported | Human | [3] |

| α2-Adrenergic | (-)-Ephedrine (Antagonist) | Ki | ~5 | Human | [5] |

| β1-Adrenergic | (1R,2S)-Ephedrine (Agonist) | EC50 | 0.5 | Human | [4] |

| β2-Adrenergic | (1R,2S)-Ephedrine (Agonist) | EC50 | 0.36 | Human | [4] |

| β3-Adrenergic | (1R,2S)-Ephedrine (Partial Agonist) | EC50 | 45 | Human | [4] |

| Norepinephrine Transporter (NET) | Ephedrine Stereoisomers (Substrate) | EC50 | ~0.05 | - | [5] |

Note: Specific Ki values for ephedrine's antagonist activity at α1 and α2 receptors are not consistently reported in the literature, though functional assays confirm this action.[3]

Table 2: Hemodynamic Effects of Intravenous Ephedrine in Humans

| Parameter | Dosage | Change from Baseline | Study Population | Reference |

| Mean Arterial Pressure (MAP) | 0.1 mg/kg | ↑ 8.34 mmHg | Middle-aged and older patients | [6] |

| Cardiac Output (CO) | 0.1 mg/kg | ↑ 7.43% | Middle-aged and older patients | [6] |

| Systolic Blood Pressure (SBP) | 0.1 mg/kg | ↑ 12.91 mmHg | Middle-aged and older patients | [6] |

| Diastolic Blood Pressure (DBP) | 0.1 mg/kg | ↑ 6.07 mmHg | Middle-aged and older patients | [6] |

| Heart Rate (HR) | 0.1 mg/kg | ↑ 3.79 bpm | Middle-aged and older patients | [6] |

| Cardiac Output (CO) | 10 mg (bolus) | ↓ vs. Ephedrine (8.1 L/min) | Parturients undergoing spinal anesthesia | [7] |

Signaling Pathways

Ephedrine's interaction with adrenergic receptors triggers distinct intracellular signaling cascades, primarily through G-protein coupled receptors (GPCRs).

β-Adrenergic Receptor Signaling (Gs Pathway)

Activation of β1 and β2-adrenergic receptors by ephedrine stimulates the Gs protein pathway, leading to increased intracellular cyclic AMP (cAMP) and subsequent physiological effects.

α1-Adrenergic Receptor Signaling (Gq Pathway)

While ephedrine acts as an antagonist at α1-receptors, understanding the agonistic Gq pathway is crucial for context. This pathway, activated by norepinephrine released by ephedrine, leads to increases in intracellular calcium.[8]

α2-Adrenergic Receptor Signaling (Gi Pathway)

Ephedrine's antagonism at presynaptic α2-autoreceptors can contribute to its sympathomimetic effect by preventing the normal negative feedback on norepinephrine release. The Gi pathway, which is inhibited by this antagonism, normally suppresses cAMP production.[9]

Structure-Activity Relationship

The chemical structure of ephedrine is key to its pharmacological activity. The following table compares its structure to related sympathomimetic amines.

Table 3: Structure-Activity Relationship of Ephedrine and Related Compounds

| Compound | Phenyl Ring | β-Hydroxyl Group | α-Methyl Group | N-Methyl Group | Primary Mechanism |

| Norepinephrine | 3,4-Dihydroxy | Present | Absent | Absent | Direct α and β agonist |

| Ephedrine | Unsubstituted | Present | Present | Present | Indirect (NE release) and direct β agonist/α antagonist |

| Amphetamine | Unsubstituted | Absent | Present | Absent | Indirect (NE and DA release) |

| Methamphetamine | Unsubstituted | Absent | Present | Present | Potent indirect (NE and DA release) |

The β-hydroxyl group of ephedrine is crucial for its direct adrenergic receptor activity, while the α-methyl group confers resistance to metabolism by monoamine oxidase (MAO), prolonging its duration of action compared to norepinephrine.[10] The N-methyl group enhances its stimulant properties. The lack of hydroxyl groups on the phenyl ring reduces its potency as a direct agonist compared to catecholamines but increases its ability to cross the blood-brain barrier.[10]

Experimental Protocols

The following sections detail standardized protocols for investigating the sympathomimetic properties of ephedrine.

Radioligand Binding Assay to Determine Receptor Affinity (Ki)

This protocol outlines the steps to determine the binding affinity (Ki) of ephedrine for a specific adrenergic receptor subtype (e.g., α1A-AR) expressed in a cell line.

Workflow:

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells (e.g., HEK293) stably expressing the human adrenergic receptor subtype of interest.

-

Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-